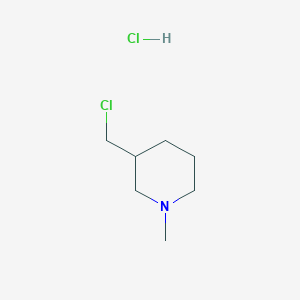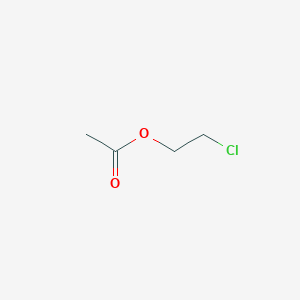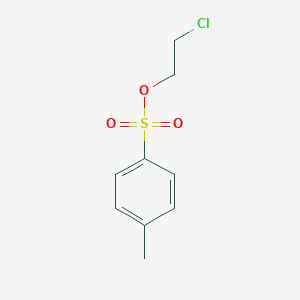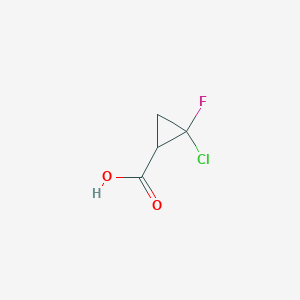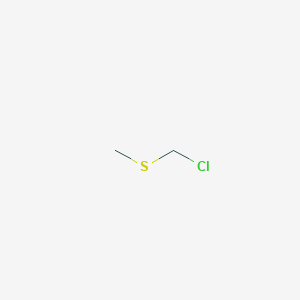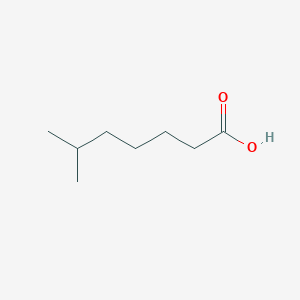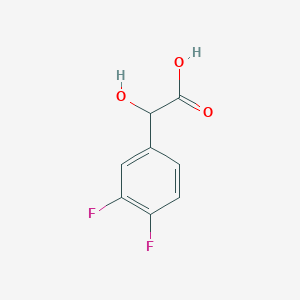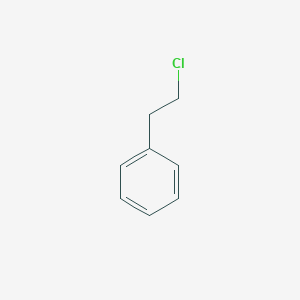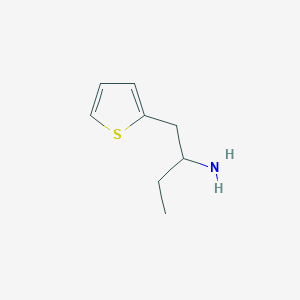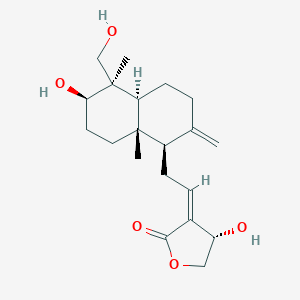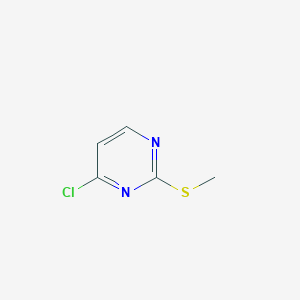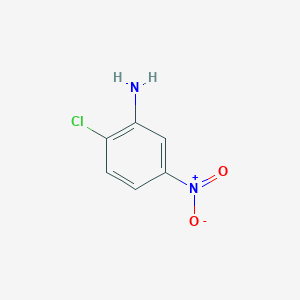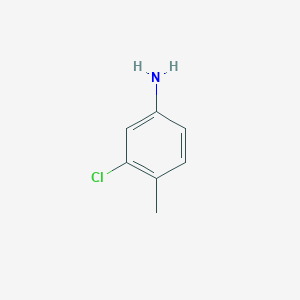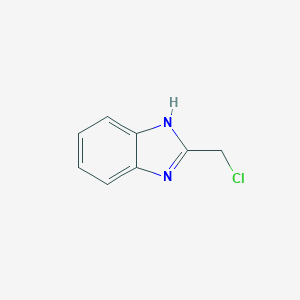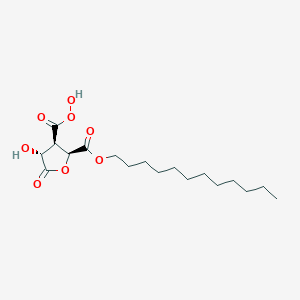
Cinatrin C1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinatrin C1 is a natural product that has been found to have a wide range of biological activities. It is a compound that is extracted from the bark of the Cinchona tree and has been shown to have potential applications in the field of medicine. In recent years, there has been a growing interest in the synthesis, mechanism of action, and physiological effects of Cinatrin C1.
Mecanismo De Acción
The mechanism of action of Cinatrin C1 is not yet fully understood. However, several studies have suggested that it may work by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. For example, one study found that Cinatrin C1 inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Another study found that Cinatrin C1 modulates the expression of genes involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
Cinatrin C1 has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of malaria parasites, and reduce inflammation. In addition, it has been shown to have antioxidant and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cinatrin C1 in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of experiments. In addition, its natural origin makes it an attractive candidate for drug development. However, one of the main limitations of using Cinatrin C1 in lab experiments is its complex structure, which makes it difficult to synthesize. In addition, its low abundance in nature makes it expensive to obtain.
Direcciones Futuras
There are several potential future directions for research on Cinatrin C1. One area of interest is its potential as an antiviral agent. Several studies have shown that Cinatrin C1 has activity against a wide range of viruses, including HIV, hepatitis B, and influenza. Another area of interest is its potential as a neuroprotective agent. Several studies have shown that Cinatrin C1 has neuroprotective effects in animal models of neurodegenerative diseases. Finally, there is interest in developing more efficient methods for the synthesis of Cinatrin C1, which would make it more accessible for research purposes.
Métodos De Síntesis
Cinatrin C1 is a complex natural product that is difficult to synthesize. However, several methods have been developed for its synthesis. One of the most commonly used methods involves the use of a chiral auxiliary, which allows for the selective formation of the desired enantiomer. Another method involves the use of a palladium-catalyzed cross-coupling reaction. These methods have been shown to be effective in producing Cinatrin C1 in reasonable yields.
Aplicaciones Científicas De Investigación
Cinatrin C1 has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been shown to have a wide range of biological activities, including antimalarial, antitumor, and anti-inflammatory properties. Several studies have also investigated its potential as an antiviral agent. In addition, Cinatrin C1 has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
136266-35-8 |
|---|---|
Nombre del producto |
Cinatrin C1 |
Fórmula molecular |
C18H30O8 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(2S,3R,4R)-2-dodecoxycarbonyl-4-hydroxy-5-oxooxolane-3-carboperoxoic acid |
InChI |
InChI=1S/C18H30O8/c1-2-3-4-5-6-7-8-9-10-11-12-24-18(22)15-13(16(20)26-23)14(19)17(21)25-15/h13-15,19,23H,2-12H2,1H3/t13-,14-,15+/m1/s1 |
Clave InChI |
YYAODTFONAOLHT-KFWWJZLASA-N |
SMILES isomérico |
CCCCCCCCCCCCOC(=O)[C@@H]1[C@@H]([C@H](C(=O)O1)O)C(=O)OO |
SMILES |
CCCCCCCCCCCCOC(=O)C1C(C(C(=O)O1)O)C(=O)OO |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C1C(C(C(=O)O1)O)C(=O)OO |
Otros números CAS |
136266-35-8 |
Sinónimos |
cinatrin C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



